molecular formula C12H14O3 B8626902 (R)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1184173-28-1

(R)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B8626902
CAS RN: 1184173-28-1
M. Wt: 206.24 g/mol
InChI Key: VOAFGTBETRJDPU-SECBINFHSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological molecules to exert its effect .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be explored .

properties

CAS RN

1184173-28-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

VOAFGTBETRJDPU-SECBINFHSA-N

Isomeric SMILES

COC1=CC=CC2=C1C[C@@H](CC2)C(=O)O

Canonical SMILES

COC1=CC=CC2=C1CC(CC2)C(=O)O

Origin of Product

United States

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